molecular formula C17H22BrNO3 B571857 tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate CAS No. 1251015-16-3

tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

Cat. No.: B571857
CAS No.: 1251015-16-3
M. Wt: 368.271
InChI Key: BIPDNNVZTQRXHY-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, combining a benzofuran moiety with a piperidine ring, and is often used in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Spirocyclization: The spiro linkage between the benzofuran and piperidine rings is formed through a nucleophilic substitution reaction.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.

    Purification: Employing techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new spirocyclic compounds with varied functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
  • tert-Butyl 5-chloro-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate

Uniqueness

  • Structural Features : The combination of a bromine atom and tert-butyl group provides unique reactivity and stability.
  • Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for research.

This detailed overview should provide a comprehensive understanding of tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 5-bromospiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-21-14-5-4-12(18)10-13(14)17/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDNNVZTQRXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745365
Record name tert-Butyl 5-bromo-1'H,2H-spiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251015-16-3
Record name tert-Butyl 5-bromo-1'H,2H-spiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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